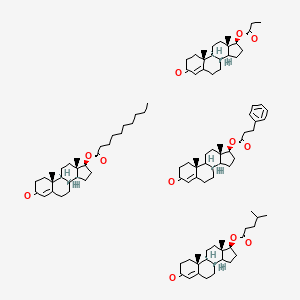
Sustanon 250
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sustanon 250 is a widely recognized anabolic steroid composed of a blend of four different testosterone esters: testosterone propionate, testosterone phenylpropionate, testosterone isocaproate, and testosterone decanoate . This unique combination allows for both immediate and sustained release of testosterone into the bloodstream, making it a popular choice for testosterone replacement therapy and performance enhancement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sustanon 250 involves the synthesis of its four constituent testosterone esters. Each ester is synthesized through esterification reactions where testosterone is reacted with the corresponding carboxylic acid (propionic acid, phenylpropionic acid, isocaproic acid, and decanoic acid) in the presence of an acid catalyst . The reaction conditions typically involve heating the mixture under reflux to ensure complete esterification.
Industrial Production Methods
Industrially, this compound is produced by combining the four synthesized testosterone esters in precise proportions. The esters are dissolved in a carrier oil, such as arachis oil (peanut oil), and the solution is sterilized and filtered before being packaged into ampoules for injection . The production process must adhere to strict quality control standards to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
Sustanon 250 undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed by esterases in the body, releasing free testosterone.
Oxidation and Reduction: Testosterone can undergo oxidation to form androstenedione or reduction to form dihydrotestosterone (DHT).
Substitution: Testosterone can participate in substitution reactions, such as the formation of testosterone esters.
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases in physiological conditions.
Oxidation: Typically involves enzymes like cytochrome P450 oxidases.
Reduction: Involves 5α-reductase enzyme.
Major Products
Hydrolysis: Free testosterone.
Oxidation: Androstenedione.
Reduction: Dihydrotestosterone (DHT).
Scientific Research Applications
Sustanon 250 has a wide range of scientific research applications:
Mechanism of Action
Sustanon 250 exerts its effects by supplementing the body with exogenous testosterone, which mimics the action of endogenous testosterone . Testosterone binds to androgen receptors in various tissues, including muscle, bone, and the central nervous system . This binding activates gene transcription and protein synthesis, leading to increased muscle mass, strength, and overall physical performance . Additionally, testosterone stimulates the production of red blood cells, enhancing oxygen-carrying capacity and endurance .
Comparison with Similar Compounds
Similar Compounds
Testosterone Cypionate: A single ester testosterone with a longer half-life compared to the individual esters in Sustanon 250.
Testosterone Enanthate: Another single ester testosterone with a similar half-life to testosterone cypionate.
Uniqueness of this compound
This compound’s uniqueness lies in its combination of four different testosterone esters, providing both immediate and sustained release of testosterone . This results in more stable blood testosterone levels and less frequent injections compared to single ester formulations . Additionally, the blend of esters allows for a more versatile application in both medical and performance-enhancing contexts .
Properties
CAS No. |
68924-89-0 |
|---|---|
Molecular Formula |
C104H152O12 |
Molecular Weight |
1594.3 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C29H46O3.C28H36O3.C25H38O3.C22H32O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3;1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19;1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h20,23-26H,4-19H2,1-3H3;3-7,18,22-25H,8-17H2,1-2H3;15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3/t23-,24-,25-,26-,28-,29-;22-,23-,24-,25-,27-,28-;19-,20-,21-,22-,24-,25-;16-,17-,18-,19-,21-,22-/m0000/s1 |
InChI Key |
MCSYPSLMZYIEBI-DCGZKNSFSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



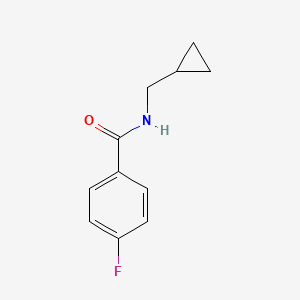
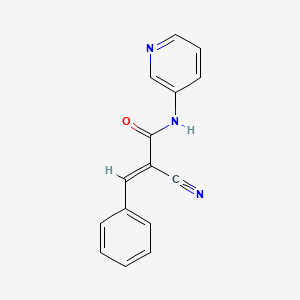
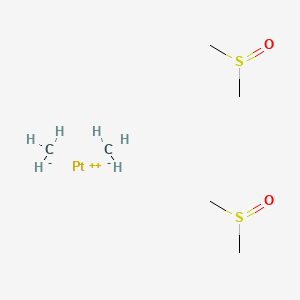
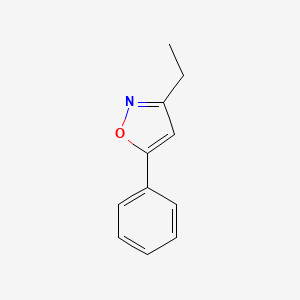

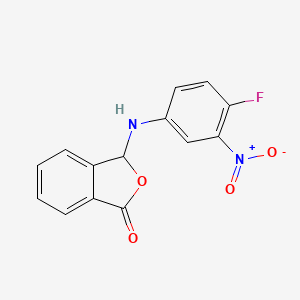
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
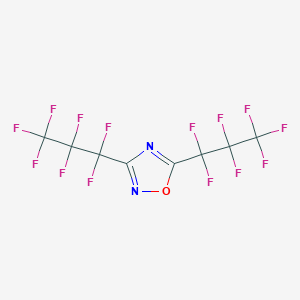
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
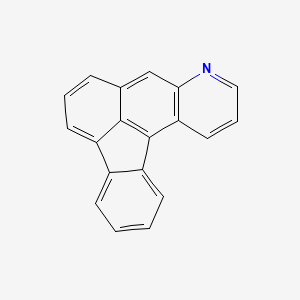
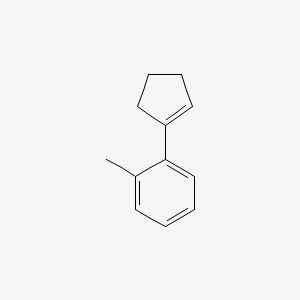
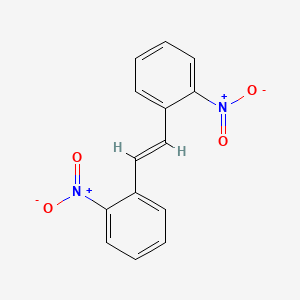
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
